molecular formula C9H7ClN2O B13929857 6-Chloro-4-methyl-2(1H)-quinazolinone

6-Chloro-4-methyl-2(1H)-quinazolinone

Cat. No.: B13929857
M. Wt: 194.62 g/mol
InChI Key: QAGKRQBHOYXDIU-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 4th position in the quinazolinone ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloroanthranilic acid with acetic anhydride, followed by cyclization with formamide. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups in the quinazolinone ring can enhance its binding affinity to these targets. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methylquinolin-2(1H)-one: Similar in structure but with a quinoline ring instead of a quinazolinone ring.

    4-Methyl-2(1H)-quinazolinone: Lacks the chlorine atom at the 6th position.

    6-Chloro-2(1H)-quinazolinone: Lacks the methyl group at the 4th position.

Uniqueness

6-Chloro-4-methyl-2(1H)-quinazolinone is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

QAGKRQBHOYXDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=O)N1)Cl

Origin of Product

United States

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